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Sutezolid Pharmacokinetic and Efficacy Data
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Compound Focus: Sutezolid

CAS No.: 168828-58-8

Cat. No.: S544260

The table below summarizes key findings from studies on Sutezolid (PNU-100480) and its major metabolite

(PNU-101603), which are relevant for understanding the compound's behavior in biological systems.

Aspect Study Details Key Findings/Values

| Pharmacokinetics (Patient Study) | Population PK/PD analysis in pulmonary TB patients; 600 mg twice
daily (BID) [1]. | * Median Metabolite/Parent Ratio (U-603/U-480): 7.1 (range: 1-28) + Parent
Contribution to Activity: Accounted for 84% of intracellular mycobacterial killing despite higher
metabolite concentrations. | | In Vitro Potency (MIC against MTB) | Comparative drug susceptibility study
of 177 MDR- and pre-XDR-TB isolates [2]. | « MICso: 0.125 pg/mL ¢ MICgo: 0.25 pg/mL -
Epidemiological Cut-off (ECOFF): 0.5 pg/mL | | Early Bactericidal Activity (EBA) | 14-day study in TB
patients; 600 mg BID or 1200 mg QD [3]. | » Significant mycobactericidal activity detected in sputum. °
Whole Blood Bactericidal Activity (WBA): -0.269 logio per day (600 mg BID). | | Safety Profile | 14-day
study in TB patients [3]. | * Generally safe and well-tolerated. * No treatment-related serious adverse events,
premature discontinuations, or dose reductions due to lab abnormalities. * No effect on QT interval. °

Transient, asymptomatic ALT elevations in 14% of patients, which normalized promptly. |

Plasma Protein Binding Assay: A Generalized Protocol

Although a Sutezolid-specific protocol is not available, plasma protein binding (PPB) assays are

standardized. The following is a general protocol for determining PPB using Equilibrium Dialysis, the most
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common method, which can be adapted for Sutezolid [1].

1. Principle Equilibrium dialysis separates plasma (or serum) from a buffer compartment using a semi-
permeable membrane. The unbound drug diffuses freely across the membrane until equilibrium is reached.
The free fraction of the drug is calculated by comparing concentrations in the buffer and plasma

compartments after dialysis.

2. Materials and Equipment

e Test Compound: Sutezolid (and its metabolite PNU-101603, if relevant).

e Matrix: Human plasma (preferably fresh or freshly frozen).

o Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

e Equipment: Equilibrium dialysis device (e.g., HTD96b dialysis blocks), semi-permeable membranes
(MW cutoff 12-14 kDa), temperature-controlled incubator/shaker.

¢ Analytical Instrument: LC-MS/MS system for quantitative analysis.

3. Experimental Procedure

e Sample Preparation: Spike Sutezolid into plasma to achieve desired concentrations (cover
expected clinical plasma levels). Include quality control samples.

e Dialysis Setup: Load buffer into one side of the dialysis chamber. Load the spiked plasma sample
into the other side, ensuring no air bubbles are trapped.

¢ Incubation: Seal the dialysis device and incubate at 37°C with gentle shaking for a predetermined
time (typically 4-6 hours) to reach equilibrium.

e Post-Dialysis Sampling: After incubation, collect samples from both the plasma and buffer
chambers.

¢ Sample Analysis: Use LC-MS/MS to determine the concentration of Sutezolid in the plasma and
buffer samples. The matrix from both sides should be matched during analysis (e.g., by adding an
equal volume of blank buffer to the plasma sample and blank plasma to the buffer sample) to avoid
matrix effects.

4. Data Analysis

e Fraction Unbound (fu): Calculate using the formula: fu (%) = (Concentration in Buffer Chamber /
Concentration in Plasma Chamber) x 100%.
¢ Fraction Bound (fg): Calculated as fg (%) = 100 - fu.

The experimental workflow for this protocol can be visualized as follows:
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Sutezolid Plasma Protein Binding Assay Workflow
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Key Experimental Considerations
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When adapting the general protocol for Sutezolid, you should pay close attention to the following aspects

informed by its known properties [1] [3]:

¢ Analyzing Parent and Metabolite: The major sulfoxide metabolite (PNU-101603) achieves plasma
concentrations several times higher than the parent Sutezolid. The PPB assay should therefore be
performed for both compounds to fully understand the pharmacokinetic and pharmacodynamic
profile.

e Concentration Selection: The clinical study used a 600 mg twice-daily dose [1]. Testing
concentrations should bracket the expected peak plasma levels (Cmax) of both Sutezolid and its
metabolite in humans to ensure clinical relevance.

¢ Stability Assessment: Confirm the chemical stability of both Sutezolid and its metabolite in plasma
and buffer under the incubation conditions (37°C for several hours) to ensure the accuracy of results.

¢ Non-Specific Binding: Evaluate the binding of Sutezolid to the dialysis membrane and apparatus.
This is typically done by performing the dialysis with the drug in buffer on both sides. High non-
specific binding can lead to an underestimation of the true free fraction.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.smolecule.com/products/s544260?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24687496/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3986205/
https://www.smolecule.com/products/s544260?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24687496/
https://www.smolecule.com/products/s544260?utm_src=pdf-body
https://www.smolecule.com/products/s544260?utm_src=pdf-body
https://www.smolecule.com/products/s544260?utm_src=pdf-body
https://www.smolecule.com/products/s544260?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/24687496/
https://www.mdpi.com/2076-0817/14/3/218
https://pmc.ncbi.nlm.nih.gov/articles/PMC3986205/
https://www.smolecule.com/products/b544260#sutezolid-plasma-protein-binding-assay
https://www.smolecule.com/products/b544260#sutezolid-plasma-protein-binding-assay
https://www.smolecule.com/products/b544260#sutezolid-plasma-protein-binding-assay
https://www.smolecule.com/products/s544260?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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